molecular formula C6H8F2O3 B13684932 Methyl 4,4-difluorotetrahydrofuran-2-carboxylate

Methyl 4,4-difluorotetrahydrofuran-2-carboxylate

Cat. No.: B13684932
M. Wt: 166.12 g/mol
InChI Key: ICOQOHNELUNGSH-UHFFFAOYSA-N
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Description

Methyl 4,4-difluorotetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C6H8F2O3 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains two fluorine atoms at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-difluorotetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of methyl furoate. The process involves the use of nickel-silica catalysts with high nickel content and dispersion. The hydrogenation reaction is carried out under mild conditions, resulting in high conversion rates .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation. The use of nickel-silica catalysts ensures high efficiency and clean production methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluorotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 4,4-difluorotetrahydrofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-difluorotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetrahydrofuran-2-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    Methyl furoate: A precursor in the synthesis of methyl 4,4-difluorotetrahydrofuran-2-carboxylate, with different structural and functional characteristics.

Uniqueness

This compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

methyl 4,4-difluorooxolane-2-carboxylate

InChI

InChI=1S/C6H8F2O3/c1-10-5(9)4-2-6(7,8)3-11-4/h4H,2-3H2,1H3

InChI Key

ICOQOHNELUNGSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CO1)(F)F

Origin of Product

United States

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